Molecular weight and formula calculation for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline
Molecular weight and formula calculation for 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline
An In-Depth Technical Guide to the Molecular Formula and Weight Determination of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline
Abstract
This technical guide provides a comprehensive framework for the determination of the molecular formula and weight of the complex organic compound 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple reporting of values to detail the foundational principles, theoretical calculations, and essential experimental validation protocols required for unambiguous chemical characterization. We will deconstruct the molecule's nomenclature to derive its structure, perform theoretical calculations of its molecular weight and isotopic mass, and present self-validating experimental workflows for elemental analysis and high-resolution mass spectrometry. This multi-faceted approach underscores a rigorous standard for scientific integrity, ensuring the foundational accuracy required for subsequent research, development, and regulatory submission.
Structural Elucidation and Molecular Formula Derivation
The first principle in characterizing any compound is to establish its precise chemical structure and, from that, its molecular formula. The structure is unequivocally defined by its systematic IUPAC name.
Systematic Name Deconstruction
The name 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline can be broken down to reveal its constituent parts:
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Aniline : This is the parent structure, consisting of a benzene ring substituted with an amino group (-NH₂).
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5-methyl : A methyl group (-CH₃) is attached to the 5th carbon of the aniline ring (relative to the amino group at position 1).
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2-([1,1'-Biphenyl]-4-yloxy)- : This describes a complex substituent at the 2nd position of the aniline ring.
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[1,1'-Biphenyl] : Two phenyl rings are joined by a single bond.
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-4-yloxy : The biphenyl group is connected via an ether linkage (-O-) from its 4th carbon position to the aniline ring.
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This deconstruction allows for the precise assembly of the molecule's two-dimensional structure, which is the basis for determining its elemental composition.
Visual Representation: Molecular Structure
A visual representation is critical for understanding atomic connectivity. The structure derived from the IUPAC name is depicted below.
Elemental Composition
By systematically counting each atom in the elucidated structure, the molecular formula is determined:
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Carbon (C): 6 in the aniline ring + 1 in the methyl group + 12 in the biphenyl group = 19
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Hydrogen (H): 3 on the aniline ring + 2 on the amino group + 3 on the methyl group + 9 on the biphenyl group = 17
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Nitrogen (N): 1 in the amino group
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Oxygen (O): 1 in the ether linkage
Thus, the definitive molecular formula is C₁₉H₁₇NO .
Theoretical Molecular Weight Calculation
With the molecular formula established, we can calculate the theoretical molecular weight. It is crucial to distinguish between the average molecular weight (used in stoichiometry) and the monoisotopic mass (observed in high-resolution mass spectrometry).
Calculation from Average Atomic Weights
The molecular weight (or molar mass) is calculated by summing the average atomic weights of all constituent atoms, as found on the periodic table.[1][2] This value represents the weighted average of all natural isotopes of each element.
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Carbon (C): 19 atoms × 12.011 g/mol = 228.209 g/mol
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Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol
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Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
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Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
Total Molecular Weight = 228.209 + 17.136 + 14.007 + 15.999 = 275.351 g/mol
Monoisotopic Mass for High-Resolution Analysis
High-resolution mass spectrometry (HRMS) can resolve molecules with nominally identical molecular weights, making the monoisotopic mass the more relevant value.[3][4] This is calculated using the mass of the most abundant isotope of each element.
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Carbon (¹²C): 19 atoms × 12.000000 Da = 228.000000 Da
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Hydrogen (¹H): 17 atoms × 1.007825 Da = 17.133025 Da
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Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da
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Oxygen (¹⁶O): 1 atom × 15.994915 Da = 15.994915 Da
Monoisotopic Mass = 228.000000 + 17.133025 + 14.003074 + 15.994915 = 275.131014 Da
Data Summary
The calculated values are summarized below for clarity.
| Parameter | Value | Unit | Rationale |
| Molecular Formula | C₁₉H₁₇NO | - | Derived from structural analysis. |
| Average Molecular Weight | 275.351 | g/mol | For stoichiometric and bulk property calculations. |
| Monoisotopic Mass | 275.131014 | Da | For high-resolution mass spectrometry (HRMS) validation. |
| Elemental Composition (by mass) | C: 82.87%, H: 6.22%, N: 5.09%, O: 5.81% | % | Calculated from the molecular formula and atomic weights. |
Experimental Verification and Validation
Theoretical calculations are foundational but must be confirmed by empirical data to ensure the identity and purity of a synthesized compound. This self-validating system employs orthogonal techniques to confirm both the elemental ratios and the total molecular mass.
Protocol 1: Elemental Analysis (Combustion CHN Analysis)
Causality and Expertise: Elemental analysis is a robust technique that determines the mass percentage of carbon, hydrogen, and nitrogen in a pure organic sample.[5][6] By combusting a known quantity of the sample, the resulting gases (CO₂, H₂O, N₂) are measured, allowing for the calculation of the original elemental composition. This directly validates the ratio of atoms in the empirical formula. An accepted deviation of <0.4% from the theoretical value is the standard for confirmation of purity and identity.[7]
Experimental Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of the dried, purified 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline into a tin capsule.
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Instrument Calibration: Calibrate the CHN combustion analyzer using a certified standard (e.g., Acetanilide) to ensure accuracy.
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Combustion: Place the sample into the instrument's autosampler. The sample is dropped into a high-temperature (≈900-1000 °C) furnace in the presence of excess oxygen.
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Gas Separation: The combustion products (CO₂, H₂O, N₂, and others) are passed through a reduction tube and then separated via a chromatographic column.
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Detection: The separated gases are quantified using a thermal conductivity detector (TCD).
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Data Analysis: The instrument's software calculates the mass percentages of C, H, and N. Compare these experimental values to the theoretical percentages in the table above.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Causality and Expertise: Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules.[8][9] For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal as it minimizes fragmentation, allowing for the clear observation of the molecular ion.[4] High-resolution instruments (e.g., TOF or Orbitrap) can measure m/z to within a few parts per million (ppm), providing an extremely accurate molecular weight that can be used to confirm the molecular formula.[3][10]
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution (≈1 µg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
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Ionization: Introduce the sample solution into the ESI source of the mass spectrometer. A high voltage is applied to the liquid to create a fine spray of charged droplets, from which gas-phase ions are generated.
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Mass Analysis: The ions are guided into the high-resolution mass analyzer (e.g., TOF). The analyzer separates the ions based on their m/z ratio. In positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺.
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Detection: The detector records the arrival of the ions, generating a mass spectrum that plots relative intensity versus m/z.
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Data Analysis:
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Identify the peak corresponding to the protonated molecule, [M+H]⁺. Its expected m/z will be the monoisotopic mass + mass of a proton (1.007276 Da), which is 275.131014 + 1.007276 = 276.13829 Da.
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Calculate the mass error between the measured m/z and the theoretical m/z in ppm. A mass error of <5 ppm provides high confidence in the assigned molecular formula.
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Synthesis of Data and Final Confirmation
The power of this dual-protocol approach lies in its self-validating nature.
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Elemental Analysis confirms that the relative proportions of Carbon, Hydrogen, and Nitrogen are correct for the formula C₁₉H₁₇NO.
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High-Resolution Mass Spectrometry confirms that the total mass of the molecule precisely matches the mass of the proposed formula C₁₉H₁₇NO.
When the results of both experiments align with the theoretical calculations, the molecular formula and weight of 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline are considered unambiguously confirmed with a high degree of scientific certainty. This rigorous characterization is a non-negotiable prerequisite for any further investigation in a research or drug development context.
Conclusion
The determination of a molecule's formula and weight is the cornerstone of its chemical identity. This guide has detailed the systematic process for characterizing 2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline, beginning with structural deconstruction and theoretical calculation and culminating in robust experimental verification. By integrating the orthogonal methods of combustion elemental analysis and high-resolution mass spectrometry, researchers can establish a self-validating data package that ensures the foundational accuracy and integrity required for advanced scientific pursuits.
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